Lactobacillic acid

Vue d'ensemble

Description

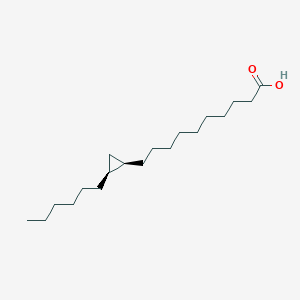

Lactobacillic acid, scientifically known as 10-(2-hexylcyclopropyl) decanoic acid, is a naturally occurring fatty acid with a unique cyclopropane ring in its carbon chain. This compound, which contains 19 carbon atoms, was first identified in the 1950s in bacteria of the genus Lactobacillus. It is also found in various other bacterial species. The biosynthesis of this compound in bacteria is associated with a protective effect for the cells, although the exact mechanism remains unclear .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lactobacillic acid is synthesized from cis-vaccenic acid (cis-11-octadecenoic acid), an unsaturated fatty acid with one less carbon atom. The bacterial biosynthesis occurs at the end of the exponential growth phase or in the early stationary phase .

Industrial Production Methods: In an industrial setting, this compound can be produced by cultivating Lactobacillus bacteria in a semi-synthetic culture medium. The cells are harvested, and the lipids are extracted using solvents like acetone and diethyl ether. Acid hydrolysis is then performed to release the bound fatty acids, which are subsequently extracted .

Analyse Des Réactions Chimiques

Types of Reactions: Lactobacillic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyclopropane ring in its structure makes it particularly interesting for studying these reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Food Industry Applications

Lactobacillic acid is extensively utilized in the food industry, particularly in the production of fermented foods. Its applications include:

- Probiotic Formulations : LAB strains that produce this compound can be used to formulate probiotics, which are beneficial for gut health. Probiotics can help restore the natural balance of gut microbiota, aiding in digestion and enhancing immune function .

- Fermented Dairy Products : this compound contributes to the flavor and texture of fermented dairy products such as yogurt and cheese. It also plays a role in inhibiting pathogenic bacteria during fermentation .

- Functional Foods : Products enriched with this compound are marketed as functional foods that provide health benefits beyond basic nutrition. These include anti-inflammatory and antioxidant properties, making them appealing to health-conscious consumers .

Health Benefits

Research has indicated several health benefits associated with this compound:

- Anti-Obesity Effects : Studies suggest that LAB, through the production of this compound, may have anti-obesity effects by modulating lipid metabolism and reducing fat accumulation .

- Diabetes Management : this compound has been linked to improved insulin sensitivity and glycemic control, making it a potential adjunct therapy for type 2 diabetes .

- Immune Modulation : this compound may enhance immune responses by regulating cytokine production, thereby reducing inflammation and improving overall immune function .

Pharmaceutical Applications

The pharmaceutical industry has also recognized the potential of this compound:

- Drug Delivery Systems : Microencapsulation techniques using this compound have been explored to enhance the stability and bioavailability of sensitive compounds in drug formulations .

- Antimicrobial Agents : Due to its bactericidal properties, this compound is being investigated as a natural preservative and antimicrobial agent in pharmaceutical products .

Data Table: Applications of this compound

| Application Area | Specific Uses | Health Benefits |

|---|---|---|

| Food Industry | Probiotics, fermented dairy products | Enhances gut health |

| Functional Foods | Health-promoting food products | Anti-inflammatory effects |

| Pharmaceutical Industry | Drug delivery systems | Improved stability and bioavailability |

| Health Benefits | Anti-obesity, diabetes management | Immune modulation |

Case Study 1: Probiotic Yogurt Production

A study demonstrated the use of Lactobacillus strains producing this compound in yogurt production. The resulting yogurt showed enhanced probiotic properties and improved sensory characteristics compared to traditional formulations. This highlights the potential for developing functional dairy products that cater to consumer demand for health benefits.

Case Study 2: this compound as an Antimicrobial Agent

Research conducted on the antimicrobial effects of this compound revealed its efficacy against various pathogens, including Staphylococcus aureus. The study indicated that this compound could serve as a natural preservative in food products, reducing reliance on synthetic preservatives while enhancing food safety.

Mécanisme D'action

The exact mechanism by which lactobacillic acid exerts its effects is not fully understood. it is believed that the biosynthesis and storage of this compound in the bacterial cell membrane provide a protective effect. This may involve interactions with membrane lipids and proteins, enhancing the stability and integrity of the cell membrane .

Comparaison Avec Des Composés Similaires

Lactobacillic acid is unique due to its cyclopropane ring and odd number of carbon atoms. Similar compounds include other cyclopropane fatty acids such as:

- Dihydrosterculic acid

- This compound

- Cis-vaccenic acid

These compounds share structural similarities but differ in their specific chemical properties and biological functions .

Activité Biologique

Lactobacillic acid, also known as phycomonic acid, is a cyclopropyl fatty acid predominantly produced by certain strains of lactic acid bacteria (LAB), particularly Lactobacillus species. This compound has garnered attention for its potential health benefits and biological activities, including antimicrobial, antioxidant, and immunomodulatory effects. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group attached to a decanoic acid backbone. This structural feature contributes to its biological activity and potential applications in food science and medicine.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial effect. Research indicates that this compound exhibits strong inhibitory effects against various pathogenic microorganisms, including bacteria and fungi.

- Mechanism of Action : The antimicrobial properties are attributed to the ability of this compound to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may interfere with essential metabolic processes in pathogens.

Table 1: Antimicrobial Activity of this compound

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Research Findings : Studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in biological systems. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 2: Antioxidant Capacity of this compound

Immunomodulatory Effects

This compound also plays a role in modulating immune responses. It has been shown to enhance the production of cytokines and promote the proliferation of immune cells.

- Case Study : A study involving mice treated with this compound showed increased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating an enhanced immune response against infections.

Health Benefits in Humans

Research on the health benefits of this compound in humans is still emerging but shows promise in various areas:

- Gut Health : this compound contributes to maintaining gut microbiota balance and may alleviate symptoms associated with gastrointestinal disorders.

- Potential Anti-Cancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

Propriétés

IUPAC Name |

10-[(1R,2S)-2-hexylcyclopropyl]decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKRDVKGCQRKBI-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]1C[C@H]1CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19625-10-6 | |

| Record name | Lactobacillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019625106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACTOBACILLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS08S87RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.